2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine

Sigma-1 Receptor CNS Pharmacology Ligand Design

This 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (CAS 625438-12-2) is a differentiated heterocyclic building block for CNS drug discovery, structurally validated for sigma-1 receptor ligand development, kinase hinge-binding, and NNRTI programs. Its rigid piperidine core bearing a 4-pyridinyl N-substituent and a terminal primary amine provides a spatially defined pharmacophore framework unattainable with simpler piperidine-ethanamine congeners. The primary amine handle enables rapid parallel library generation via amide coupling or reductive amination, while the hydrogen-bond-accepting pyridine nitrogen engages target binding pockets. Commercially available at ≥95% purity, it ensures reliable multi-gram supply for SAR-based lead optimization. Select this scaffold to eliminate the synthetic burden of core construction and accelerate your fragment-to-lead or GPCR/kinase profiling campaigns.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 625438-12-2
Cat. No. B3275466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
CAS625438-12-2
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCN)C2=CC=NC=C2
InChIInChI=1S/C12H19N3/c13-6-1-11-4-9-15(10-5-11)12-2-7-14-8-3-12/h2-3,7-8,11H,1,4-6,9-10,13H2
InChIKeyUMDLIABIZYDUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





625438-12-2: A 4-Pyridinyl-Piperidine-Ethanamine Scaffold for CNS-Targeted Medicinal Chemistry Procurement


2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine (CAS 625438-12-2) is a heterocyclic primary amine building block consisting of a piperidine ring N-substituted with a 4-pyridinyl moiety and C4-substituted with an ethanamine side chain (molecular formula C12H19N3, molecular weight 205.30 g/mol, InChIKey UMDLIABIZYDUHP-UHFFFAOYSA-N) . The compound presents a rigid piperidine core with three nitrogen atoms distributed across the pyridine ring, the piperidine nitrogen, and the terminal primary amine, establishing a spatially defined pharmacophore framework with potential for multimodal receptor interactions . Commercially available at ≥95% purity, this scaffold serves as a versatile intermediate for structure-activity relationship (SAR) exploration in central nervous system (CNS) drug discovery programs, particularly in the development of sigma receptor ligands, dopamine receptor modulators, and kinase-targeting agents .

Why 625438-12-2 Cannot Be Substituted by Positional Isomers or Des-Pyridinyl Analogs


Piperidine-ethanamine derivatives exhibit pronounced pharmacologic divergence based on subtle structural permutations. Within the 4-(2-aminoethyl)piperidine scaffold class, N-substituent identity (pyridin-4-yl vs. pyridin-2-yl vs. alkyl vs. tosyl vs. proton) dramatically alters sigma-1 receptor affinity by up to orders of magnitude due to differential interactions with the lipophilic binding pocket comprising Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 residues [1]. The 4-pyridinyl substitution specifically establishes a hydrogen-bond-accepting nitrogen at a precise distance from the piperidine core, a pharmacophoric feature not replicated by phenyl, alkyl, or 2-pyridinyl congeners. Generic substitution with simpler piperidine-ethanamines lacking aromatic N-heteroaryl substitution (e.g., 2-(1-piperidinyl)ethanamine) would fundamentally abolish the pi-pi stacking and polar interactions that underpin target engagement in GPCR and kinase binding sites, rendering SAR extrapolation across this scaffold class scientifically invalid for procurement decisions [1].

Quantitative Differentiation of 625438-12-2 Against Structural Analogs: A Procurement Evidence Guide


Pyridin-4-yl Substitution Defines Sigma-1 Receptor Binding Affinity in 4-(2-Aminoethyl)piperidine Scaffolds

Within the 4-(2-aminoethyl)piperidine chemotype, N-substituent identity determines sigma-1 receptor engagement: 1-methylpiperidines display high sigma-1 affinity, while piperidines bearing a proton, tosyl, or ethyl moiety at the piperidine nitrogen show considerably lower sigma-1 receptor binding [1]. 625438-12-2 incorporates a pyridin-4-yl group at this critical N-position. Molecular dynamics simulations demonstrate that the piperidine N-atom and its substituent interact differentially with a conserved lipophilic binding pocket (Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206) [1]. LogD₇.₄ values for representative 4-(2-aminoethyl)piperidines (4a: LogD₇.₄ = 1.2; 18a: LogD₇.₄ = 0.8) indicate favorable lipophilic ligand efficiency for CNS penetration [1].

Sigma-1 Receptor CNS Pharmacology Ligand Design

InChIKey-Based Identity Verification Distinguishes 625438-12-2 from C2-Extended and Methanamine Positional Isomers

625438-12-2 has the unambiguous InChIKey UMDLIABIZYDUHP-UHFFFAOYSA-N and the IUPAC-compliant SMILES notation N=1C=CC(=CC1)N2CCC(CCN)CC2 . Structurally related compounds that may appear in procurement searches but represent distinct chemical entities with different biological profiles include: (a) {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine, which features a two-carbon ethyl linker between pyridine and piperidine rings and a methanamine rather than ethanamine side chain; (b) 1-(pyridin-2-yl)piperidin-4-amine, with pyridine attached at the 2-position rather than the 4-position; (c) 2-(1-piperidinyl)ethanamine, lacking the pyridine ring entirely. The InChIKey serves as the definitive identifier for procurement verification and purity certification .

Chemical Identity Procurement Quality Control Structural Verification

Primary Amine Ethyl Spacer in 625438-12-2 Enables Downstream SAR Diversification

625438-12-2 presents a primary amine group separated from the piperidine C4 position by a two-carbon ethyl spacer (—CH₂—CH₂—NH₂). This specific linker length distinguishes it from piperidin-4-yl-methanamine analogs (—CH₂—NH₂), which display different binding modes at CXCR4 and other GPCR targets due to altered amine basicity (pKa shift of approximately 0.5–1.0 units) and conformational flexibility [1]. The primary amine terminus serves as a versatile handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis, enabling systematic exploration of substituent effects at this vector while maintaining the pyridin-4-yl-piperidine pharmacophore constant. This synthetic flexibility is not available with tertiary amine or methanamine-capped analogs without additional protecting group manipulations [1].

Medicinal Chemistry Chemical Synthesis Building Block Utility

Pyridin-4-yl vs. Pyridin-2-yl Substitution Alters ADME Solubility Profile

Compounds containing the pyridin-4-yl-piperidine scaffold demonstrate high aqueous solubility in polar solvents, a property that distinguishes them from more lipophilic pyridin-2-yl and pyridin-3-yl positional isomers. The 4-pyridinyl substitution pattern in 625438-12-2 positions the ring nitrogen at the para position relative to the piperidine attachment point, creating a molecular dipole that enhances water solubility while maintaining sufficient lipophilicity for membrane permeation . This solubility advantage translates to improved handling characteristics in aqueous assay buffers and reduced need for DMSO or organic co-solvents during in vitro pharmacology studies. In contrast, pyridin-2-yl analogs exhibit increased intramolecular hydrogen bonding with the piperidine nitrogen, reducing aqueous solubility by approximately 2- to 5-fold under physiological pH conditions .

ADME Properties Solubility Physicochemical Characterization

Piperidine-Linked Pyridine Scaffold Validated in HIV-1 NNRTI and Antiproliferative Discovery Programs

The piperidine-linked pyridine scaffold, of which 625438-12-2 is a core building block, has demonstrated clinical translational potential in two independent therapeutic areas. In HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) programs, piperidine-linked pyridine analogues achieved sub-10 nM potency against wild-type HIV-1 (compound BD-c1: EC₅₀ = 10 nM, CC₅₀ ≥ 146 μM, selectivity index ≥ 14,126; compound BD-e2: EC₅₀ = 5.1 nM), with BD-c1 exhibiting lower cytotoxicity and higher selectivity than the FDA-approved drug etravirine (EC₅₀ = 2.2 nM, CC₅₀ = 28 μM, SI = 12,884) [1]. In oncology applications, 4-(2-aminoethyl)piperidine derivatives inhibited growth of human non-small cell lung cancer A427 cells comparably to haloperidol, with 1-methylpiperidine variants showing stronger antiproliferative effects on androgen-negative prostate cancer DU145 cells than reference sigma-1 ligands NE100 and S1RA [2].

Antiviral Drug Discovery Kinase Inhibition Scaffold Validation

Synthetic Accessibility: 94% Yield Hydrogenolysis Route Documented for 625438-12-2

A patent-documented synthesis of 625438-12-2 proceeds via hydrogenolysis of N,N-dibenzyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine using 20% Pd(OH)₂/C in ethanol under balloon pressure H₂ for 48 hours at room temperature, achieving 94% isolated yield (700 mg, 3.41 mmol from 1.4 g protected precursor) . This high-yielding, chromatography-free deprotection (filtration over Celite followed by solvent removal) provides a robust, scalable route to the free amine that is compatible with parallel library synthesis. In contrast, the synthesis of the C2-extended analog {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine typically requires additional synthetic steps (alkylation of piperidine followed by reductive amination or nitrile reduction), resulting in lower overall yields (typically 40–60% over 3–4 steps) and increased purification complexity .

Process Chemistry Synthetic Methodology Scale-Up Feasibility

High-Impact Research Applications of 625438-12-2 in CNS and Kinase Drug Discovery


Sigma-1 Receptor Ligand Optimization for Neuropathic Pain and Oncology

625438-12-2 serves as an advanced starting point for sigma-1 receptor ligand development programs targeting neuropathic pain, depression, and oncology indications. The 4-(2-aminoethyl)piperidine scaffold with pyridin-4-yl N-substitution places the basic piperidine nitrogen in an optimal orientation for interaction with the sigma-1 receptor lipophilic binding pocket (Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206), as established by molecular dynamics simulations of this chemotype [1]. Researchers can leverage the primary amine handle for systematic variation of the terminal substituent while maintaining the sigma-1 pharmacophore constant. The favorable LogD₇.₄ range (1.2 for 4a; 0.8 for 18a in the scaffold class) predicts adequate CNS penetration without excessive lipophilicity-driven toxicity [1].

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Diversification

The piperidine-linked pyridine core of 625438-12-2 is structurally homologous to the NNRTI pharmacophore that produced BD-c1 (EC₅₀ = 10 nM, SI ≥ 14,126) and BD-e2 (EC₅₀ = 5.1 nM), compounds that demonstrated superior selectivity indices and lower cytotoxicity compared to FDA-approved etravirine [1]. Procurement of 625438-12-2 enables medicinal chemistry teams to systematically explore substitution effects at the ethanamine vector on antiviral potency and resistance profiles against wild-type and K103N+Y181C double-mutant HIV-1 strains [1]. The scaffold‘s demonstrated activity against drug-resistant mutants addresses a critical unmet need in NNRTI development.

Kinase-Focused Fragment Library Construction for Oncology Target Validation

The pyridin-4-yl-piperidine moiety in 625438-12-2 presents a hydrogen-bond-accepting pyridine nitrogen at a geometry complementary to the hinge region of ATP-binding pockets in kinases. Compounds containing this scaffold have been implicated in PI3K signaling pathway modulation through interaction with tyrosine receptor kinases [1]. The primary amine ethyl spacer provides a vector for growing fragments into lead-like molecules via amide coupling or reductive amination with carboxylic acid- or aldehyde-containing fragments. The scaffold‘s antiproliferative activity in A427 non-small cell lung cancer and DU145 prostate cancer cell models validates its utility in oncology-focused fragment-based drug discovery .

Parallel Library Synthesis for CNS GPCR and Ion Channel Target Screening

625438-12-2 is ideally suited as a core scaffold for parallel amide library generation targeting CNS-expressed GPCRs (sigma receptors, dopamine D4, serotonin 5-HT₃) and ion channels (T-type calcium channels). The primary amine enables rapid diversification via amide coupling with commercially available carboxylic acid building blocks under standard HATU/DIPEA or EDC/HOBt conditions. The pyridin-4-yl-piperidine core confers high aqueous solubility, minimizing precipitation during library synthesis and facilitating direct biological assay without DMSO concentration adjustments [1]. The documented 94% yield synthetic route ensures reliable multi-gram supply for library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.